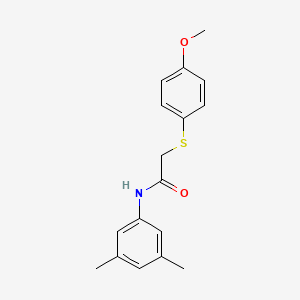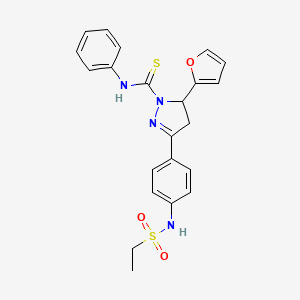![molecular formula C11H13NO4S B2573003 N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide CAS No. 2034251-23-3](/img/structure/B2573003.png)
N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide: is an organic compound that features a bifuran moiety linked to an ethanesulfonamide group
Aplicaciones Científicas De Investigación
N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Materials Science: The compound’s unique structural properties make it suitable for use in the synthesis of advanced materials.
Biological Studies: It is employed in studies investigating the interaction of bifuran-containing compounds with biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with ethanesulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction between 2,2’-bifuran-5-carboxaldehyde and ethanesulfonamide, resulting in efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ethanesulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanesulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Ethanesulfonamide: A simpler analog that lacks the bifuran moiety.
N-(2-Furylmethyl)ethanesulfonamide: Contains a single furan ring instead of a bifuran structure.
Uniqueness: N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets compared to simpler analogs .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-17(13,14)12-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7,12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCXOBIWNEPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
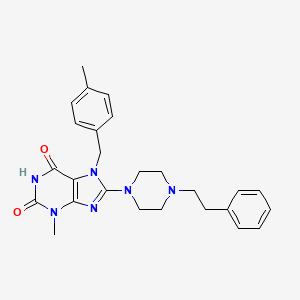
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)
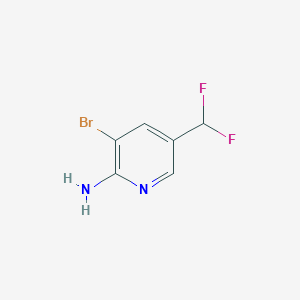
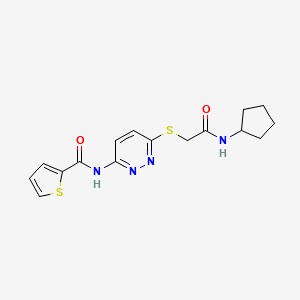
![5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2572927.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)
![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2572935.png)
![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)
